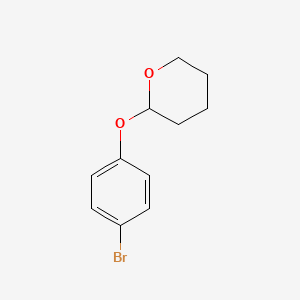
2-(4-Bromophenoxy)tetrahydro-2H-pyran
Vue d'ensemble
Description
2-(4-Bromophenoxy)tetrahydropyran
2-(4-Bromophenoxy)tetrahydro-2H-pyran is a halogenated heterocycle that is used as a building block in organic synthesis.
Applications De Recherche Scientifique
Pyrolysis Kinetics and Mechanism
The gas-phase pyrolysis kinetics of 2-(4-Bromophenoxy)tetrahydro-2H-pyran have been extensively studied. These studies provide insights into the homogeneous, unimolecular gas-phase elimination process that yields 3,4-dihydro-2H-pyran (DHP) and the corresponding 4-substituted phenol. The reactions are characterized by first-order kinetics, with rate constants influenced by the electron-donating or withdrawing nature of substituents on the phenoxy ring. Theoretical calculations, including density functional theory (DFT), support the experimental findings, suggesting a mechanism involving a four-membered cyclic transition state, with the phenyl ring's resonance structures playing a crucial role in transition state stabilization. The polarization of the Cδ+⋯δ−OPh bond is proposed as the rate-determining step in these reactions (Álvaro Álvarez-Aular et al., 2018).
Synthetic Chemistry Applications
In synthetic chemistry, "this compound" serves as a versatile intermediate for synthesizing various compounds. For instance, it has been used in the synthesis of lipid peroxidation products with stable isotope incorporation for analytical studies. The compound's reactivity has also facilitated the preparation of novel organic molecules, highlighting its utility in constructing complex molecular architectures for potential applications in materials science, pharmaceuticals, and organic electronics. The synthesis approaches often involve multi-step reactions, leveraging the compound's chemical properties to introduce functional groups or form new bonds that contribute to the desired final structure (I. Jouanin et al., 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. It is slightly soluble in water , which could affect its distribution and availability in aqueous environments. , which suggests it could be relatively stable under a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
2-(4-Bromophenoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Understanding these effects is essential for developing therapeutic strategies that leverage the compound’s biochemical properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . These interactions are critical for elucidating the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, affecting its efficacy and safety in in vitro and in vivo experiments . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and safety. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are important for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQGXMBJCGRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405217 | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36603-49-3 | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36603-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





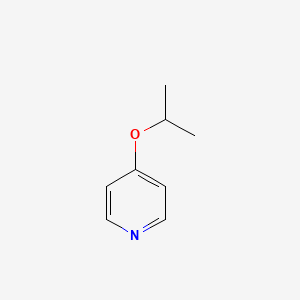
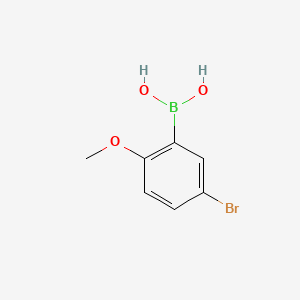
![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)
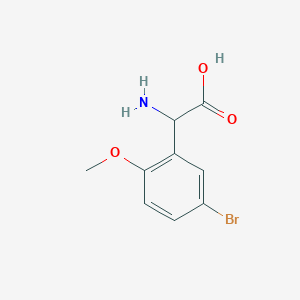

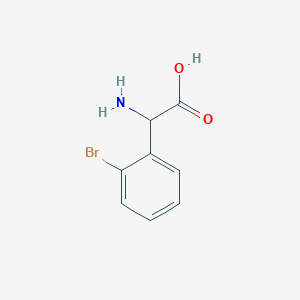

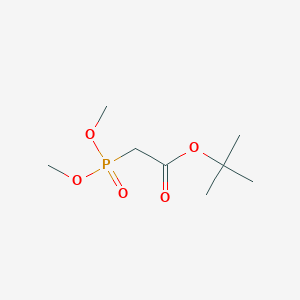
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)
